molecular formula C20H16Si B1585134 (Triphenylsilyl)acetylene CAS No. 6229-00-1

(Triphenylsilyl)acetylene

Cat. No. B1585134
CAS RN: 6229-00-1
M. Wt: 284.4 g/mol
InChI Key: WADKYPSVXRWORK-UHFFFAOYSA-N
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Description

(Triphenylsilyl)acetylene is a terminal alkyne . It is used in various chemical reactions, including the Rhodium-catalyzed asymmetric addition of (triphenylsilyl)acetylene to diphenylphosphinylallene .


Synthesis Analysis

(Triphenylsilyl)acetylene can be synthesized through a reaction between triphenylsilyl lithium and propargyl bromide. The resulting (Triphenylsilyl)acetylene can be purified using column chromatography or recrystallization.


Molecular Structure Analysis

The molecular structure of (Triphenylsilyl)acetylene can be analyzed using various methods such as gas chromatography, high-performance liquid chromatography, and capillary electrophoresis. These methods can be used to detect and quantify (Triphenylsilyl)acetylene in biological samples or in analytical experiments.


Chemical Reactions Analysis

(Triphenylsilyl)acetylene is involved in the Rhodium-catalyzed asymmetric addition to diphenylphosphinylallene . This reaction is significant in the field of organic chemistry .


Physical And Chemical Properties Analysis

(Triphenylsilyl)acetylene is a colorless solid with a melting point of 254°C. It is soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile, and is insoluble in water. (Triphenylsilyl)acetylene is thermally stable and has a high flash point of 132°C.

Scientific Research Applications

Catalytic Synthesis

(Triphenylsilyl)acetylene serves as a building block in the catalytic synthesis of aryl- and vinyl-substituted acetylene derivatives. Utilizing nickel and palladium complexes in reactions with aryl and vinyl halides, researchers have developed methods for converting acetylene or monosubstituted acetylenes under mild conditions. This catalytic approach enables the synthesis of diverse acetylenic compounds for material science and organic chemistry applications (Cassar, 1975).

Hydrosilylation Chemistry

The compound plays a critical role in hydrosilylation chemistry, where tris(triphenylphosphine)chlororhodium has been identified as an effective catalyst for the addition of hydrosilanes to alkylacetylenes. This process is noted for its unusual stereochemistry, offering a pathway to synthesize various silylated organic compounds with potential applications in materials science and organic synthesis (Ojima, Kumagai, & Nagai, 1974).

Crystal Engineering

The interaction between (Triphenylsilyl)acetylene and triphenylphosphine oxide forms a crystalline complex characterized by short C–H···O hydrogen bonds. This complex demonstrates the strength of (Triphenylsilyl)acetylene as a hydrogen bond donor, showcasing its potential in designing molecular assemblies and materials with specific optical and electronic properties (Steiner, Maas, & Lutz, 1997).

Polymer Science

(Triphenylsilyl)acetylene is instrumental in synthesizing polyacetylenes incorporating N-phenylcarbazole and triphenylamine units. These polymers exhibit unique optical properties due to their extended π-conjugation, making them suitable for applications in photovoltaics and light-emitting devices. The ability to control the conjugation length and the electronic properties through the acetylene linkage highlights the importance of (Triphenylsilyl)acetylene in developing new materials for electronics and photonics (Qu et al., 2006).

Organic Solar Cells

Furthermore, (Triphenylsilyl)acetylene derivatives have been utilized in the synthesis of donor materials for organic solar cells. These materials, featuring a low-lying highest occupied molecular orbital energy level, contribute to high open-circuit voltages, underscoring the compound's relevance in enhancing solar cell efficiency and performance (Vybornyi et al., 2015).

Safety And Hazards

(Triphenylsilyl)acetylene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethynyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADKYPSVXRWORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349043
Record name (Triphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triphenylsilyl)acetylene

CAS RN

6229-00-1
Record name (Triphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triphenylsilyl)acetylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (triphenylsilyl)acetylene used in the synthesis of selenothioic acid S-esters?

A: (Triphenylsilyl)acetylene serves as a starting material in the synthesis of S-aryl selenothioic acid esters. [] The research paper describes reacting (triphenylsilyl)acetylene with n-butyllithium, selenium, and substituted benzenethiols to produce the desired S-aryl esters. This method provides a route to access a variety of S-aryl selenothioic acid esters by varying the substituents on the benzenethiol.

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